4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
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Overview
Description
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the triazole ring can be synthesized from hydrazine derivatives and carboxylic acids, while the thiazole ring can be formed from thiourea and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring or the sulfur atom of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Thiazole: A simpler thiazole compound with various industrial and medicinal applications.
Imidazole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is unique due to the combination of the triazole and thiazole rings in a single molecule.
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-6-11-7(13(2)12-6)5-4-14-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10) |
InChI Key |
QNBAPDQPXQLHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CSC(=N2)N)C |
Origin of Product |
United States |
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